5-Bromo-2-hydroxybenzohydrazide

Description

Significance of Hydrazide and Hydrazone Scaffolds in Chemical and Biological Sciences

The hydrazide functional group is exceptionally valuable in both chemical synthesis and medicinal chemistry. mdpi.com Hydrazides and their derivatives, hydrazones, which are formed by the condensation of hydrazides with aldehydes or ketones, are recognized for their diverse biological activities. mdpi.comresearchgate.net These scaffolds are integral to the development of compounds with a wide range of pharmacological applications, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antioxidant properties. mdpi.comresearchgate.net

The versatility of hydrazides stems from their ability to act as key intermediates in the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032), pyrazoles, and triazoles. mdpi.com The functional group's capacity for hydrogen bonding, metal chelation, and tautomeric equilibria makes it a compelling candidate for drug design. researchgate.net This has led to the successful introduction of several hydrazide-containing drugs, including the antituberculosis agent isoniazid (B1672263) and the antidepressant isocarboxazid. mdpi.com The ease of synthesis and the ability to readily modify their chemical structure allow for the creation of large libraries of compounds for biological screening. frontiersin.org

Overview of Research Trajectories for 5-Bromo-2-hydroxybenzohydrazide and Analogues

This compound serves as a significant building block in the synthesis of more complex molecules with potential therapeutic applications. Research has largely focused on using it as a precursor to generate a variety of hydrazone derivatives. These derivatives are created by reacting this compound with different aldehydes and ketones. researchgate.netnih.gov

A primary area of investigation for these analogues is their biological activity. For instance, hydrazones derived from 5-bromosalicylaldehyde (B98134) have demonstrated significant activity against certain leukemia cell lines. nih.gov The presence of the bromo and hydroxyl groups on the phenyl ring is considered important for the observed biological effects. The crystal structures of some of these hydrazone derivatives have been determined to understand their molecular conformation and intermolecular interactions, which are crucial for their biological function. nih.gov

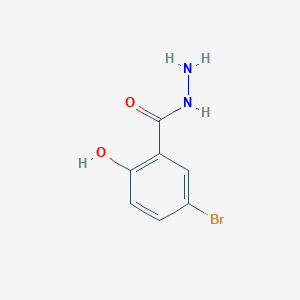

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKWQFLVYMVLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325383 | |

| Record name | 5-bromo-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-10-4 | |

| Record name | 39635-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Synthesis of 5-Bromo-2-hydroxybenzohydrazide Precursors

The primary precursor for the synthesis of this compound is typically its corresponding methyl ester, methyl 5-bromo-2-hydroxybenzoate. The synthesis of this ester is commonly achieved through two main routes: the esterification of 5-bromosalicylic acid or the direct bromination of methyl salicylate.

Esterification of 5-Bromosalicylic Acid: 5-Bromosalicylic acid can be esterified to its methyl ester, methyl 5-bromo-2-hydroxybenzoate. This reaction is a fundamental process in organic synthesis, often catalyzed by an acid in the presence of methanol (B129727).

Bromination of Methyl Salicylate: A widely used method involves the direct bromination of methyl salicylate. This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene (B151609) ring, predominantly at the position para to the hydroxyl group due to its activating and ortho-, para-directing nature. The hydroxyl group's directing influence is stronger than the meta-directing ester group.

Once the precursor, methyl 5-bromo-2-hydroxybenzoate, is obtained, it is converted to this compound. This is achieved through hydrazinolysis, a reaction where the ester is treated with hydrazine (B178648) hydrate. The nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group of the ester with a hydrazinyl group (-NHNH2), yielding the desired this compound. This hydrazide is a versatile intermediate, ready for further functionalization.

Derivatization Pathways and Functionalization of this compound

The presence of the reactive hydrazide functional group in this compound allows for a multitude of derivatization reactions, leading to a wide array of new compounds with diverse structural features.

Condensation Reactions for Schiff Base and Hydrazone Formation

A cornerstone of the derivatization of this compound is its condensation reaction with various aldehydes and ketones to form Schiff bases and hydrazones. wikipedia.org These reactions involve the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), known as an imine or azomethine group. researchgate.netresearchgate.netnih.gov

The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid. researchgate.netnih.gov The resulting Schiff bases and hydrazones are often crystalline solids and can be readily purified by recrystallization. A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of derivatives. For instance, the condensation of this compound with substituted benzaldehydes, heterocyclic aldehydes, and various ketones has been reported, yielding a range of N'-substituted hydrazones. researchgate.netresearchgate.netresearchgate.net

| Aldehyde/Ketone | Product | Reference |

| 2-Acetylthiophene | (E)-N'-(1-(thiophen-2-yl)ethylidene)-5-bromo-2-hydroxybenzohydrazide | researchgate.net |

| 5-Bromosalicylaldehyde (B98134) | (E)-N'-(5-bromo-2-hydroxybenzylidene)-5-bromo-2-hydroxybenzohydrazide | researchgate.net |

| Cyclohexanone | 5-bromo-N'-cyclohexylidene-2-hydroxybenzohydrazide | uni.lu |

| Benzaldehyde | N'-benzylidene-5-bromo-2-hydroxybenzohydrazide | uni.lu |

| 2-Hydroxy-5-methoxy-benzaldehyde | 5-Bromo-2-hydroxy-benzoic acid (2-hydroxy-5-methoxy-benzylidene)-hydrazide | sigmaaldrich.com |

Microwave-Assisted Synthesis Protocols

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bas.bg This technology has been successfully applied to the synthesis of hydrazide derivatives, including hydrazones. mdpi.comfip.orgarabjchem.org

The synthesis of hydrazones from hydrazides and aldehydes can be efficiently carried out under microwave irradiation. mdpi.comarabjchem.org Typically, an equimolar mixture of the hydrazide and the aldehyde is subjected to microwave irradiation in a suitable solvent, or sometimes under solvent-free conditions. bas.bg The rapid heating and localized superheating effects of microwaves can significantly enhance the rate of the condensation reaction. For example, the synthesis of N'-benzylidene-2-hydroxybenzohydrazide derivatives has been achieved in high yields within minutes using microwave irradiation at a power of 160-320 watts. fip.org This green chemistry approach offers a more sustainable and efficient alternative to traditional synthetic methods. fip.org

| Reactants | Synthesis Method | Reaction Time | Yield | Reference |

| 2-Hydroxybenzohydrazide (B147611) and various benzaldehydes | Microwave-assisted condensation | 4-10 min | up to 98% | arabjchem.org |

| Phenylacetic acid hydrazide and various aromatic aldehydes | Microwave irradiation (300 W) | 7 min | 37-85% | mdpi.com |

| Ester and hydrazine hydrate | Microwave irradiation (450-540 W) | 4-10 min | Not specified | bas.bg |

Preparation of Diverse Structural Analogues

Beyond the formation of Schiff bases and hydrazones, this compound serves as a versatile building block for the synthesis of a wide range of more complex structural analogues, particularly heterocyclic compounds. The hydrazide moiety can undergo various cyclization reactions to form stable five-membered rings like oxadiazoles (B1248032) and pyrazoles. nih.govnih.govijper.orgnih.govmdpi.comresearchgate.netbohrium.com

1,3,4-Oxadiazoles: One common transformation is the conversion of hydrazides into 1,3,4-oxadiazoles. This can be achieved through several methods. A common approach involves the reaction of the hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration using a dehydrating agent like phosphorus oxychloride. nih.gov Alternatively, oxidative cyclization of N-acylhydrazones, formed from the condensation of the hydrazide with an aldehyde, can also yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

Pyrazoles: Pyrazole (B372694) derivatives can also be synthesized from hydrazide precursors. nih.govnih.govmdpi.comresearchgate.netbohrium.com For instance, the reaction of hydrazides with 1,3-dicarbonyl compounds is a classical method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. This reaction involves the condensation of the hydrazine with the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring. The versatility of these synthetic routes allows for the creation of a diverse library of pyrazole derivatives with various substituents.

Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structures

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of hydrazide derivatives of 5-bromo-salicylamide, the signals corresponding to the aromatic protons are typically observed in the range of 8.2 to 8.6 ppm. researchgate.net The number of signals, their splitting patterns (multiplicity), and their integration values reveal the substitution pattern on the aromatic ring. The protons of the hydrazide moiety (-NH-NH₂) also give rise to characteristic signals.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For derivatives of 5-bromo-salicylamide, the aromatic carbon signals are found between 111 and 156 ppm. researchgate.net The chemical shift of each carbon atom is influenced by its local electronic environment, allowing for the assignment of each carbon in the molecule.

Table 1: NMR Data for 5-Bromo-2-hydroxybenzohydrazide Derivatives Data presented is for analogous hydrazide structures as detailed in the cited research.

| Nucleus | Chemical Shift (ppm) Range | Description |

|---|---|---|

| ¹H | 8.2 - 8.6 | Aromatic Protons |

| ¹³C | 111 - 156 | Aromatic Carbons |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

The FT-IR spectrum of this compound and its precursors or derivatives shows several key absorption bands that confirm its structure. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band. The carbonyl (C=O) group of the hydrazide typically shows a strong absorption band around 1660 cm⁻¹. researchgate.net The N-H stretching vibrations of the amine and amide groups also produce characteristic bands. The formation of the hydrazide from an ester precursor can be confirmed by the disappearance of the ester carbonyl band and the appearance of the hydrazide amide band. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | Broad band | nih.gov |

| Amide (C=O) | Stretching | ~1660 | researchgate.net |

| Amine (N-H) | Stretching | Multiple bands | researchgate.net |

| C-H (aromatic) | Stretching | >3000 | nih.gov |

Mass Spectrometry Techniques in Compound Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak and any bromine-containing fragment ions will appear as a pair of peaks (an isotopic cluster) separated by two mass units. docbrown.info

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C-N bond. For aromatic compounds, the loss of small molecules like CO is also observed. miamioh.edu The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. researchgate.net

Table 3: Predicted Mass Spectrometry Data for a Derivative, N'-benzylidene-5-bromo-2-hydroxybenzohydrazide This data is predictive for a closely related structure and illustrates expected adducts.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 319.00768 |

| [M+Na]⁺ | 340.98962 |

| [M-H]⁻ | 316.99312 |

| [M+NH₄]⁺ | 336.03422 |

| [M+K]⁺ | 356.96356 |

Source: PubChemLite, Predicted CCS values uni.lu

Single Crystal X-ray Diffraction for Solid-State Structural Determination

While the crystal structure of this compound itself is not detailed in the searched literature, studies on closely related derivatives provide significant insight into its likely solid-state structure. For example, in the crystal structure of N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide, the molecule is nearly planar, with a small dihedral angle between the two aromatic rings. nih.gov The crystal structures of these types of compounds are often stabilized by a network of intermolecular hydrogen bonds. nih.govnih.gov For instance, in (E)-N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate, intramolecular O—H⋯N and O—H⋯O hydrogen bonds are observed, and intermolecular hydrogen bonds involving water molecules create a three-dimensional network. researchgate.net The presence of the heavy bromine atom can be advantageous in crystallographic studies, as it aids in solving the phase problem during structure determination.

Table 4: Crystallographic Data for (E)-N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate This data represents a closely related hydrated derivative.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.3822 (13) |

| b (Å) | 14.142 (3) |

| c (Å) | 17.470 (4) |

| V (ų) | 1576.8 (6) |

| Z | 4 |

Source: Acta Cryst. (2012). E68, o2040 researchgate.net

Coordination Chemistry and Metal Complex Formation

Ligand Properties and Coordination Modes of 5-Bromo-2-hydroxybenzohydrazide Derivatives

Hydrazones derived from this compound are versatile ligands with multiple donor sites, allowing them to coordinate with metal ions in various modes. These ligands typically possess a phenolic hydroxyl group, a carbonyl oxygen, and an imine nitrogen, which can all participate in binding to a metal center. A key feature of these ligands is their ability to exist in keto-enol tautomeric forms. In the solid state and in solution, an equilibrium between these two forms can exist. However, upon complexation with metal ions, the enol form is often favored, leading to the deprotonation of the phenolic hydroxyl group and the enolic hydroxyl group (from the amide moiety).

The coordination mode of these ligands is highly dependent on the specific derivative, the metal ion involved, and the reaction conditions. They can act as:

Bidentate ligands: Coordinating through the phenolic oxygen and the imine nitrogen.

Tridentate ligands: Involving the phenolic oxygen, imine nitrogen, and the carbonyl/enolic oxygen. mdpi.com

The presence of the bromo substituent on the salicylaldehyde (B1680747) ring can also influence the electronic properties of the ligand, which in turn can affect the stability and reactivity of the resulting metal complexes. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives is generally achieved through the reaction of the hydrazone ligand with a suitable metal salt in an appropriate solvent, such as methanol (B129727) or ethanol. mdpi.comsemanticscholar.orgnih.gov The resulting complexes can be isolated as crystalline solids and are often characterized by a variety of spectroscopic and analytical techniques.

Common Characterization Techniques:

Infrared (IR) Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of key functional groups, such as the C=N (imine), C=O (carbonyl), and O-H (phenolic) bands upon complexation.

UV-Visible (UV-Vis) Spectroscopy: Offers insights into the electronic transitions within the complex, which can help in determining the coordination geometry around the metal ion. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligands and their diamagnetic metal complexes in solution. nih.govnih.gov

These characterization methods have been instrumental in confirming the coordination modes of the ligands and the geometries of the metal centers in a wide array of complexes.

Diverse Metal Ion Complexation Studies (e.g., Copper(II), Zinc(II), Vanadium(V), Nickel(II))

Researchers have successfully synthesized and characterized a multitude of metal complexes using this compound derivatives with various transition metals.

Copper(II) Complexes: Copper(II) complexes of hydrazone ligands derived from 5-bromosalicylaldehyde (B98134) have been synthesized and studied. nih.gov These complexes often exhibit square planar or distorted square pyramidal geometries. For instance, the voltammetric determination of copper(II) has been achieved through the adsorptive accumulation of its complex with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. nih.gov

Zinc(II) Complexes: Zinc(II) complexes with Schiff base ligands derived from 5-bromo-2-hydroxybenzaldehyde have been prepared and structurally characterized. These complexes can adopt different coordination geometries, including tetrahedral and square pyramidal. researchgate.netnih.gov For example, three new zinc(II) complexes with a Schiff base derived from 5-bromo-2-(((2-isopropylamino)ethyl)imino)methyl)phenol were synthesized and found to have tetrahedral or square pyramidal and octahedral coordination geometries. nih.gov In another study, zinc(II) complexes with ligands derived from 5-bromo-2-(((2-piperazin-1-yl)ethyl)imino)methyl)phenol were found to have tetrahedral coordination. researchgate.net

Vanadium(V) Complexes: Vanadium(V) complexes with bromo-substituted hydrazones have been synthesized and characterized. nih.govsemanticscholar.orgnih.gov These complexes are typically mononuclear and feature an octahedral geometry around the vanadium atom. nih.govnih.gov For instance, two vanadium(V) complexes with bromo- and chloro-substituted hydrazones were found to have a mononuclear structure with an octahedral geometry. nih.gov Similarly, other studies on vanadium(V) complexes with bromo-substituted hydrazones also reported six-coordinated octahedral geometries. nih.gov

Nickel(II) Complexes: Nickel(II) complexes with hydrazones derived from 5-bromo-2-hydroxybenzaldehyde have been reported. researchgate.net These complexes can exhibit different geometries, such as octahedral or square planar, depending on the specific ligand and reaction conditions. For example, a nickel(II) complex with a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde and nicotinohydrazide has been synthesized. researchgate.net

The following table summarizes some of the studied metal complexes with derivatives of this compound.

| Metal Ion | Ligand Derivative | Coordination Geometry | Reference |

| Copper(II) | 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol | Not specified | nih.gov |

| Zinc(II) | 5-bromo-2-(((2-isopropylamino)ethyl)imino)methyl)phenolate | Tetrahedral, Square Pyramidal, Octahedral | nih.gov |

| Zinc(II) | 5-bromo-2-(((2-piperazin-1-yl)ethyl)imino)methyl)phenol | Tetrahedral | researchgate.net |

| Vanadium(V) | N'-(4-bromo-2-hydroxybenzylidene)-2-chlorobenzohydrazide | Octahedral | nih.gov |

| Vanadium(V) | N'-(3-bromo-2-hydroxybenzylidene)-3-hydroxy-4-methoxybenzohydrazide | Octahedral | nih.gov |

| Nickel(II) | (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide | Not specified | researchgate.net |

Influence of Ligand and Metal Center on Complex Geometry and Stability

The geometry and stability of the resulting metal complexes are intricately linked to the nature of both the hydrazone ligand and the central metal ion.

Influence of the Metal Center: The preferred coordination number and geometry of the metal ion are major determinants of the final structure of the complex. For instance, Vanadium(V) often forms stable six-coordinate octahedral complexes. nih.govnih.govwikipedia.org In contrast, Zinc(II), with its d¹⁰ electronic configuration, typically favors a tetrahedral geometry, although five- and six-coordinate complexes are also known. researchgate.netnih.govunimas.myscispace.com Copper(II) is known for its flexible coordination geometry, often exhibiting square planar or distorted square pyramidal arrangements due to the Jahn-Teller effect. nih.govmdpi.com Nickel(II) can form octahedral, square planar, or tetrahedral complexes depending on the ligand field strength and steric factors. chemijournal.comnih.govmdpi.com

The interplay between the ligand's steric and electronic properties and the intrinsic preferences of the metal ion dictates the final three-dimensional structure and thermodynamic stability of the resulting coordination compound.

Pharmacological and Biological Activity Research

Anticancer and Antiproliferative Activity Investigations

Derivatives of 5-Bromo-2-hydroxybenzohydrazide have demonstrated notable activity against various cancer cell lines. The research highlights their potential to induce programmed cell death, inhibit the growth of cancer cells, and interfere with specific signaling pathways crucial for tumor development and progression.

The capacity of cancer cells to evade apoptosis (programmed cell death) is a hallmark of cancer. Targeting this process is a key strategy in cancer therapy. Research into 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which share a bromo-substituted aromatic scaffold, reveals significant effects on the cell cycle and apoptosis induction in breast cancer cells.

One of the most active compounds in this series, derivative 7d , was found to trigger cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com Treatment with this compound led to a substantial increase in the population of cells in the sub-G1 phase, an indicator of apoptotic cells. mdpi.com Further investigation into the mechanism of apoptosis revealed that compound 7d influences the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptosis pathway. It was observed that the compound affects the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov Additionally, the compound was shown to activate caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, further confirming its pro-apoptotic activity. nih.gov

Table 1: Effect of Compound 7d on Cell Cycle Distribution in MCF-7 Cells

| Cell Cycle Phase | Control (%) | Treated with 7d (%) |

|---|---|---|

| Sub-G1 | 0.8 | 9.7 |

| G0/G1 | 68.2 | 53.9 |

| S | 21.7 | 20.9 |

| G2/M | 9.3 | 15.5 |

Data derived from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d. mdpi.com

A crucial aspect of anticancer research is the ability of a compound to inhibit the proliferation of cancer cells. Various derivatives incorporating the bromo-hydrazide structure have been evaluated for their antiproliferative effects against a range of human cancer cell lines.

For instance, a series of 1-benzyl-5-bromoindolin-2-one derivatives were tested against MCF-7 (breast) and A-549 (lung) cancer cell lines. mdpi.com Compounds 7c and 7d from this series showed the most potent activity against the MCF-7 cell line. mdpi.com Another study investigated keto hydrazide-hydrazone analogues of 5-bromo indole, with compounds 6a and 6h exhibiting strong antitumor activity against HL-60 (leukemia) and A549 (lung) cancer cell lines, proving more potent than the standard drug cisplatin (B142131) in this specific assay. researchgate.net

Furthermore, research on other related structures, such as 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, demonstrated significant, dose-dependent inhibition of A549 lung cancer cell proliferation. nih.govnih.gov Similarly, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide was also effective in inhibiting the proliferation of A549 cells. waocp.orgwaocp.org

Table 2: In Vitro Antiproliferative Activity (IC₅₀) of Bromo-hydrazide Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 7c | MCF-7 (Breast) | 7.17 ± 0.94 | mdpi.com |

| Compound 7d | MCF-7 (Breast) | 2.93 ± 0.47 | mdpi.com |

| Compound 6a | HL-60 (Leukemia) | 3.913 | researchgate.net |

| Compound 6h | A549 (Lung) | 4.838 | researchgate.net |

| Cisplatin (Standard) | HL-60 (Leukemia) | 27 | researchgate.net |

| Cisplatin (Standard) | A549 (Lung) | 36 | researchgate.net |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | nih.govnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung) | 45.5 µg/mL | waocp.orgwaocp.org |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Identifying the specific molecular targets of potential anticancer compounds is vital for understanding their mechanism of action. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is therefore a critical target for cancer therapy. nih.gov

Studies on 1-benzyl-5-bromoindolin-2-one derivatives have shown that these compounds can act as VEGFR-2 inhibitors. The most potent antiproliferative compounds from this series, 7c and 7d , were selected for testing their VEGFR-2 inhibitory function. mdpi.comnih.gov Both molecules displayed moderate to good inhibitory activity against VEGFR-2, with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. nih.gov This suggests that their anticancer effects may be, at least in part, attributable to the disruption of the VEGFR-2 signaling pathway, leading to an anti-angiogenic effect. mdpi.comnih.gov

Table 3: VEGFR-2 Inhibitory Activity of Selected Compounds

| Compound | VEGFR-2 IC₅₀ (µM) |

|---|---|

| 7c | 0.728 |

| 7d | 0.503 |

| Sorafenib (Standard) | 0.112 |

Data derived from a study on 1-benzyl-5-bromoindolin-2-one derivatives. nih.gov

Antimicrobial Efficacy Studies

In addition to anticancer research, derivatives of this compound have been evaluated for their effectiveness against various microbial pathogens. The emergence of antibiotic-resistant strains has necessitated the search for new antimicrobial agents, and these compounds have shown promise in this area.

Staphylococcus aureus is a major Gram-positive pathogen responsible for a wide range of infections. Several studies have reported the activity of bromo-substituted benzohydrazide (B10538) derivatives against this bacterium.

Research on 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate demonstrated antimicrobial activity against Staphylococcus aureus, although it was found to be less potent than the standard antibiotic Penicillin in the specific tests conducted. asianpubs.org Another study synthesized a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and found them to be active against Gram-positive bacteria, including Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 2.5 to 5.0 mg/mL. mdpi.com Furthermore, certain esters of halogenated salicylanilides have shown good antibacterial effects against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Gram-negative bacteria, such as Escherichia coli, possess an outer membrane that often makes them more resistant to antibiotics. However, some 2-hydroxybenzohydrazide (B147611) derivatives have shown activity against these challenging pathogens.

A study focused on the synthesis of 2-hydroxybenzohydrazide derivatives using microwave irradiation tested their efficacy against E. coli. fip.org The results indicated that these compounds possess antibacterial activity, with N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide showing notable effectiveness against E. coli. fip.org In a separate study, 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate was found to have strong antimicrobial activity against the Gram-negative bacterium Klebsiella pneumoniae. asianpubs.org While Gram-negative bacteria were generally less susceptible to certain halogenated salicylanilide (B1680751) esters, activity was still observed, albeit at higher concentrations. mdpi.com

Table 4: Summary of Antimicrobial Activity

| Compound/Derivative | Bacterial Strain | Activity | Source |

|---|---|---|---|

| 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate | Staphylococcus aureus | Active | asianpubs.org |

| 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate | Klebsiella pneumoniae | Strong Activity | asianpubs.org |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | mdpi.com |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | Active | fip.org |

Antifungal Activity Assessment

The antifungal potential of compounds structurally related to this compound has been a subject of investigation. In a study focusing on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, a compound featuring the 5-Bromo-2-hydroxybenzylidene moiety, namely 2-(5-Bromo-2-hydroxy-benzylidene-hydrazinocarbonylmethoxy)-N-(2-bromo-phenyl)-benzamide, was synthesized and evaluated for its antifungal activity. researchgate.net The study tested this and other related derivatives against two phytopathogenic fungi, Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the common yeast Saccharomyces cerevisiae. researchgate.net

The research revealed that Saccharomyces cerevisiae exhibited slightly higher sensitivity to these compounds compared to the filamentous fungi. researchgate.net Specifically, the most potent inhibition against F. oxysporum and S. sclerotiorum was observed with other derivatives in the series, with Minimum Inhibitory Concentration (MIC) values of 1.25 g/L. researchgate.net While the study provides valuable insights into the antifungal potential of the broader class of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the specific activity of 2-(5-Bromo-2-hydroxy-benzylidene-hydrazinocarbonylmethoxy)-N-(2-bromo-phenyl)-benzamide was part of a broader screening effort. researchgate.net

Another study on benzofuran (B130515) derivatives containing a thiazolo benzimidazole (B57391) nucleus also explored antifungal activity against a panel of five fungal strains: Aspergillus flavus, Candida albicans, Microspora griseus, Aspergillus terreus, and Chrysosporium keratinophilum. nih.gov This highlights the continued interest in bromo-substituted heterocyclic compounds as potential antifungal agents.

The table below summarizes the antifungal testing of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives.

| Fungus Species | Activity |

| Fusarium oxysporum | Active |

| Sclerotinia sclerotiorum | Active |

| Saccharomyces cerevisiae | More Sensitive |

Enzyme Inhibition Profiling

The ability of this compound and its analogs to inhibit various enzymes has been a significant area of research, with potential implications for treating a range of diseases.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. nih.govmdpi.comresearchgate.net Research has been conducted on derivatives of 5-Bromo-2-hydroxybenzamide as potential inhibitors of these enzymes. A study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues revealed moderate inhibitory activity against both AChE and BChE, with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BChE. nih.gov This study demonstrated that the substitution pattern on the molecule could be adjusted to modulate selectivity towards either AChE or BChE. nih.gov

Furthermore, a series of 2-benzoylhydrazine-1-carboxamides, which are structurally related to benzohydrazides, were designed and evaluated as dual inhibitors of AChE and BChE. mdpi.comresearchgate.net Most of these derivatives showed inhibition of both enzymes, with some compounds exhibiting inhibitory activity comparable to the standard drug rivastigmine. mdpi.comresearchgate.net These findings suggest that the benzohydrazide scaffold, a core component of this compound, is a promising template for the development of new cholinesterase inhibitors. mdpi.comresearchgate.netrsc.org

The following table presents the inhibitory concentrations of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues.

| Enzyme | IC50 Range (μmol/L) |

| Acetylcholinesterase (AChE) | 18.2 - 196.6 |

| Butyrylcholinesterase (BChE) | 9.2 - 196.2 |

Inhibition of α-glucosidase is an established approach for managing type 2 diabetes. While direct studies on this compound are limited, research on related structures provides insights. For instance, palladium(II) complexes of hydrazide ligands have been shown to be potent α-glucosidase inhibitors, significantly more so than the standard compound 1-deoxynojirimycin. researchgate.net

There is currently a lack of specific research data on the modulation of proteolytic enzymes such as Cathepsin E and Elastase by this compound.

Antioxidant Activity Research and Mechanisms

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant potential of various phenolic compounds, including those with bromine substitutions, has been explored. The mechanisms of antioxidant action are diverse and include scavenging free radicals, donating hydrogen atoms, chelating metal ions, and inhibiting oxidative enzymes. mdpi.comrsc.org

A study on novel 5,7,8-trimethyl-1,4-benzoxazine hybrids incorporating catechol or resorcinol (B1680541) moieties highlighted their antioxidant capacities in both cell-free and cell-based systems. nih.gov These compounds were found to reduce intracellular reactive oxygen species (ROS) levels in human skin fibroblasts. nih.gov While not directly focused on this compound, this research underscores the antioxidant potential of substituted phenolic structures. The general mechanisms by which antioxidants exert their effects are summarized below.

| Antioxidant Mechanism | Description |

| Free Radical Scavenging | Direct interaction with and neutralization of free radicals. mdpi.comrsc.org |

| Hydrogen Atom Donation | Stabilization of free radicals by donating a hydrogen atom. |

| Metal Ion Chelation | Binding to transition metal ions to prevent them from catalyzing the formation of reactive oxygen species. mdpi.com |

| Inhibition of Oxidative Enzymes | Reducing the activity of enzymes that generate reactive oxygen species. |

Explorations in Other Biological Applications

The versatile structure of this compound has prompted investigations into a wide array of other potential biological activities.

Anti-inflammatory Activity : Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated significant in vitro anti-inflammatory activity. nih.govnih.gov The study evaluated the proteinase inhibitory activity and found that the tested compounds had much lower IC50 values (0.04-0.07 mg/mL) compared to acetylsalicylic acid (0.4051 ± 0.0026 mg/mL), indicating superior efficiency in inhibiting trypsin activity. nih.gov

Antiviral Potential : While specific studies on the antiviral activity of this compound are not available, the broader class of microbial natural products is a rich source of antiviral compounds, including those active against SARS-CoV-2. mdpi.comnih.gov

Neuroprotective Potential : There is a lack of direct research on the neuroprotective effects of this compound.

Antihypertensive Activity : Hydrazide and hydrazone derivatives have been explored for their antihypertensive properties. researchgate.net A study on new pyrimidine (B1678525) derivatives incorporating these functionalities showed a significant decrease in mean arterial blood pressure in rabbits. researchgate.net

Anti-tubercular Activity : The hydrazide moiety is a key feature of the first-line anti-tuberculosis drug isoniazid (B1672263). This has spurred research into other hydrazide-containing compounds. A study on (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide and its metal complexes showed potential as anti-tubercular agents. researchgate.net Another study on N'-(5-Bromo-4-hydroxy-3-methoxybenzylidene) adamantane-1-carbohydrazide (B96139) demonstrated anti-mycobacterial activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.9 µg/ml. chemicaljournal.in Benzohydrazones, in general, have been evaluated for their in vitro activity against M. tuberculosis. researchgate.net

Antidepressant Activity : The potential antidepressant-like properties of compounds targeting serotonin (B10506) receptors, such as 2-methoxyphenylpiperazine derivatives, have been investigated. mdpi.com Some hydrazide derivatives have also been explored in this context, although specific data on this compound is wanting.

Insecticide Activity : There is no direct evidence found for the insecticidal activity of this compound. However, various plant-derived compounds and their synthetic analogs are known to possess insecticidal properties. nih.gov

Structure Activity Relationship Sar and Computational Chemistry Approaches

Design Principles for Modulating Pharmacological Activity

The design of new derivatives of 5-Bromo-2-hydroxybenzohydrazide is guided by established structure-activity relationship (SAR) principles. The goal is to enhance desired pharmacological activities, such as antimicrobial or anticancer effects, by strategically modifying the core structure.

Key design principles include:

Substitution on the Benzylidene Moiety: The nature and position of substituents on the benzylidene ring significantly influence biological activity. For instance, the presence of a halogen atom, like the bromine in this compound, has been shown to increase the bioactivity of some hydrazone compounds. mdpi.com

Modification of the Hydrazone Linkage: The -C=N-NH-C=O- linkage is a critical pharmacophore. Alterations to this group can affect the molecule's ability to bind to its biological target.

Introduction of Different Aromatic or Heterocyclic Rings: Replacing the benzoyl portion of the hydrazide with other ring systems, such as adamantane (B196018), can introduce novel structural features and potentially enhance antimicrobial effectiveness. researchgate.net

Chelation with Metal Ions: The formation of metal complexes with this compound derivatives can enhance their biological activity. For example, gallium(III) complexes have shown increased cytotoxicity compared to the metal-free hydrazones. mdpi.com

A study on N′-(5-Bromo-2-Hydroxybenzylidene)adamantane-1-carbohydrazide (BSAC) highlighted the importance of the adamantane moiety in conferring high antimicrobial effectiveness. researchgate.net Another study on 5-bromosalicylaldehyde-derived hydrazones and their gallium(III) complexes demonstrated that coordination to the metal ion generally enhanced the cytotoxic potencies of the compounds. mdpi.com

The iterative process of SAR involves synthesizing new analogs based on these principles and evaluating their biological activity. This feedback loop allows for the refinement of the molecular structure to optimize its pharmacological profile.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the interactions that drive the biological activity of this compound derivatives.

In silico docking studies have been employed to investigate the binding of bromo nih.govnih.gov benzodiazepine (B76468) derivatives, which share structural similarities with this compound, with potential cancer targets like 4,5-Diaryl Isoxazole Hsp90 Chaperone Inhibitors. cosmosscholars.com These simulations help in identifying key amino acid residues in the active site of the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, and van der Waals forces. cosmosscholars.com

For example, a study on new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol used molecular docking to investigate their potential as anti-inflammatory agents by predicting their binding to cyclooxygenase (COX) enzymes. csfarmacie.cz The results of these simulations can guide the design of more potent and selective inhibitors.

The following table summarizes the types of interactions typically observed in molecular docking studies of similar compounds:

| Interaction Type | Description |

| Hydrogen Bonding | Formation of hydrogen bonds between the ligand's donor/acceptor atoms (e.g., -OH, -NH, C=O) and amino acid residues in the protein's active site. |

| Hydrophobic Interactions | Interactions between the nonpolar parts of the ligand (e.g., aromatic rings) and hydrophobic pockets in the protein. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view from molecular docking. By simulating the movement of atoms over time, MD can assess the conformational stability of the complex and provide a more accurate estimation of binding affinity.

MD simulations have been used to study the stability of complexes between bromo nih.govnih.gov benzodiazepine derivatives and their target proteins. cosmosscholars.com These simulations can reveal how the ligand and protein adapt to each other upon binding and how water molecules may mediate their interactions. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the complex during the simulation. cosmosscholars.com

A study on potential inhibitors for the Omicron variant of SARS-CoV-2 utilized MD simulations to evaluate the dynamics of protein-ligand interactions at an atomic level in a time-dependent manner. mdpi.com This approach helps to confirm the stability of the interactions predicted by molecular docking.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been extensively applied to this compound and its precursors, such as 5-Bromo-2-hydroxybenzaldehyde.

These calculations can provide valuable insights into:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles. nih.gov

Vibrational Frequencies: Theoretical vibrational spectra can be calculated and compared with experimental data (e.g., from FT-IR spectroscopy) to confirm the molecular structure. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of the molecule's excitability. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule, contributing to its stability. researchgate.net

For instance, DFT calculations on 5-bromosalicylaldehyde (B98134) benzoylhydrazone and its gallium(III) complexes were used to optimize their geometries and investigate their structural features. mdpi.com Similarly, a comprehensive theoretical and experimental analysis of 5-Bromo-2-Hydroxybenzaldehyde utilized DFT to study its molecular stability and reactivity. nih.gov

Cheminformatics-Based Exploration in Drug Discovery

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. ncsu.edu It plays a crucial role in modern drug discovery by enabling the efficient exploration of chemical space and the identification of promising drug candidates. ncsu.edulongdom.org

Cheminformatics approaches relevant to the study of this compound and its analogs include:

Virtual Screening: Large compound libraries can be computationally screened against a biological target to identify potential hits before undertaking expensive and time-consuming laboratory synthesis and testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. longdom.org These models can be used to predict the activity of new, unsynthesized compounds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its development as a drug. ncsu.edu

Similarity Searching: This involves searching chemical databases for compounds that are structurally similar to a known active molecule, with the assumption that similar structures may have similar biological activities. longdom.org

The use of cheminformatics can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active and having favorable drug-like properties. ncsu.edu

Advanced Applications in Catalysis and Sensor Technologies

Catalytic Performance in Organic Transformations (e.g., Hydrocarbon Oxidation)

While direct catalytic applications of 5-Bromo-2-hydroxybenzohydrazide are not extensively documented, the catalytic prowess of its derivatives and related compounds underscores its potential. Metal complexes involving hydrazone ligands, which can be readily synthesized from this compound, have shown significant catalytic activity in various organic transformations.

Research into transition metal complexes of a structurally similar Schiff base, 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide, has demonstrated their effectiveness as catalysts. mdpi.com For instance, its metal(II) complexes have been utilized as catalysts for the oxidation of aniline (B41778) to azobenzene, a crucial reaction in industrial chemistry. mdpi.com The catalytic activity is influenced by the nature of the central metal ion, with some complexes achieving high yields of the desired product. mdpi.com This suggests that corresponding metal complexes of this compound could exhibit similar or enhanced catalytic properties, with the bromo-substituent potentially influencing the electronic properties and thus the catalytic efficiency of the metal center.

Furthermore, a zinc(II) complex synthesized with 5-bromosalicylaldehyde (B98134), a precursor for this compound, has been investigated for its catalytic properties. bcrec.id The study of such complexes provides a foundation for exploring the catalytic potential of this compound-metal complexes in reactions like hydrocarbon oxidation. The presence of the electron-withdrawing bromine atom can modulate the redox potential of the metal center, a key factor in oxidation catalysis.

Table 1: Catalytic Activity of a Related Benzohydrazide (B10538) Complex

| Catalyst | Substrate | Product | Yield (%) | Reference |

| [Cu(2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide)₂(NO₃)]NO₃ | Aniline | Azobenzene | Not specified | mdpi.com |

| [Ni(2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide)₂(NO₃)]NO₃ | Aniline | Azobenzene | 91.4 | mdpi.com |

| [Co(2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide)₂(NO₃)]NO₃ | Aniline | Azobenzene | Not specified | mdpi.com |

| [Mn(2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide)₂(NO₃)]NO₃ | Aniline | Azobenzene | Not specified | mdpi.com |

| [Zn(2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide)₂(NO₃)]NO₃ | Aniline | Azobenzene | 15 | mdpi.com |

Development of Chemosensors for Metal Ion Detection (e.g., Iron(III), Copper(II))

The development of chemosensors for the selective and sensitive detection of metal ions is a burgeoning field of research, driven by the significant roles these ions play in biological and environmental systems. This compound and its derivatives are excellent candidates for the design of such sensors due to their inherent ability to bind with metal ions, leading to observable changes in their photophysical properties.

Hydrazone-based chemosensors, which can be synthesized from this compound, are particularly promising for the detection of heavy metal ions. nih.gov The interaction of these ligands with metal ions can lead to colorimetric or fluorometric responses, forming the basis of the sensing mechanism. For example, a Schiff base derivative, N'-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide, has been studied for its interaction with metal surfaces, indicating its potential in sensing applications. researchgate.net

The design of fluorescent chemosensors often relies on mechanisms such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or fluorescence resonance energy transfer (FRET). Upon complexation with a metal ion, the electronic properties of the fluorophore are altered, resulting in a "turn-on" or "turn-off" fluorescent signal.

For instance, fluorescent probes for copper(II) have been developed using related benzimidazole-based structures. researchgate.netmdpi.com The binding of Cu(II) to the sensor can quench the fluorescence of the molecule. researchgate.net This quenching effect can be highly selective for Cu(II) over other competing metal ions. Similarly, chemosensors for iron(III) have been designed based on the principle of fluorescence quenching. The high affinity of the hydrazide and phenolic oxygen for Fe(III) can lead to the formation of a stable complex and a corresponding change in the fluorescence spectrum.

Table 2: Examples of Metal Ion Sensing by Related Hydrazone and Schiff Base Compounds

| Sensor Compound Type | Target Ion | Sensing Mechanism | Observable Change |

| Benzimidazole-based Schiff base | Cu(II) | Not specified | Fluorescence recognition |

| Phenothiazine-Based Sensor | Cu(II) | Fluorescence quenching | 'Turn-off' fluorescence |

| Hydrazone-based chemosensor | Cu(II) | Colorimetric | Color change |

Role in Material Science Applications and Smart Responsive Systems

The ability of this compound to act as a versatile ligand opens up avenues for its use in the construction of advanced materials with tailored properties. Coordination polymers and metal-organic frameworks (MOFs) are prominent examples of such materials, where the hydrazide can serve as a bridging ligand to create extended one-, two-, or three-dimensional networks.

The formation of coordination polymers with transition metals using related hydrazide ligands has been reported. For example, a nickel(II) complex with 2-(4-bromophenoxy)acetohydrazide (B95197) forms a polymeric structure where the metal centers are bridged by chloride ions. mdpi.com This demonstrates the potential of bromo-substituted hydrazides to participate in the formation of extended coordination networks. The properties of these materials, such as their porosity, thermal stability, and catalytic activity, can be tuned by the choice of the metal ion and the ligand. nih.gov

The incorporation of this compound into polymeric structures could lead to the development of "smart" responsive systems. These are materials that can change their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of specific analytes. The metal-ligand bond in coordination polymers can be sensitive to these stimuli, leading to a reversible change in the material's structure and function.

For example, the binding and release of guest molecules within the pores of a MOF constructed from a this compound-based ligand could be triggered by a change in pH. This could have applications in controlled drug delivery or selective separation processes. While the direct application of this compound in smart responsive systems is an emerging area, the principles established with related compounds provide a strong foundation for future research and development.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

A primary avenue of future research lies in the rational design and synthesis of novel analogues of 5-Bromo-2-hydroxybenzohydrazide. The goal is to create next-generation compounds with improved biological potency and greater selectivity towards specific targets, thereby minimizing potential off-target effects. The core structure is ripe for modification, allowing chemists to fine-tune its properties.

Future work will likely focus on:

Systematic Structural Modifications: This involves creating libraries of derivatives by altering substituents on the phenyl ring or by reacting the hydrazide moiety to form various hydrazones, amides, and other related structures. For instance, condensing this compound with a wide array of substituted aldehydes and ketones can yield a diverse set of Schiff bases. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR is a cornerstone of medicinal chemistry that relates the chemical structure of a molecule to its biological activity. researchgate.net By systematically synthesizing and testing new analogues, researchers can identify which molecular features are crucial for a desired effect. For example, studies on related benzohydrazides have shown that the type and position of substituents on the benzylidene portion of the molecule can dramatically influence antiproliferative activity. nih.gov Computational modeling can be used to predict how these changes in volume, conformation, and physicochemical properties will affect binding to a biological target. researchgate.net The presence of the bromine atom, for example, is known to enhance the bioactivity of some hydrazone compounds. nih.gov

The table below illustrates potential modifications to the this compound scaffold and the expected impact based on findings from related compounds.

| Modification Site | Type of Modification | Potential Impact on Bioactivity | Rationale/Supporting Evidence |

| Hydrazide Group (-CONHNH₂) | Condensation with aromatic aldehydes | Generation of Schiff bases (hydrazones) with a wide range of biological activities, including antimicrobial and anticancer effects. nih.gov | The azomethine group (N=C) in Schiff bases is a key pharmacophore. researchgate.net |

| Hydrazide Group (-CONHNH₂) | Condensation with heterocyclic aldehydes | Introduction of nitrogen/sulfur-containing rings can enhance potency and modulate solubility. Analogues with pyridine (B92270) or furan (B31954) rings have shown significant activity. researchgate.net | Heterocyclic moieties can engage in additional hydrogen bonding or π-π stacking interactions with biological targets. |

| Phenolic Hydroxyl Group (-OH) | Etherification | May alter hydrogen-bonding capability and lipophilicity. Loss of this group can lead to inactivity, indicating its importance as a hydrogen bond donor. researchgate.net | The hydroxyl group is often crucial for binding to receptor sites or for metal chelation. nih.gov |

| Phenyl Ring | Introduction of additional substituents | Can influence electronic properties and steric hindrance, affecting target selectivity and potency. | Halogen atoms or methoxy (B1213986) groups on the salicylaldehyde (B1680747) ring are known to modulate biological effects. nih.govresearchgate.net |

In-Depth Mechanistic Elucidation of Biological and Catalytic Actions

While preliminary studies have revealed that this compound derivatives possess promising biological activities, including potential anticancer and enzyme-inhibiting properties, the underlying mechanisms of action are not fully understood. nih.govresearchgate.net Future research must delve deeper into the molecular pathways through which these compounds exert their effects.

Key areas for investigation include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or cellular pathways that these molecules interact with is critical. For instance, related hydrazones have been shown to inhibit enzymes like cathepsin E and elastase. nih.gov Comprehensive screening against panels of kinases, proteases, and other enzymes could reveal novel targets.

Biochemical and Biophysical Studies: Techniques such as X-ray crystallography of the compound bound to its target protein can provide atomic-level details of the binding interaction. This information is invaluable for understanding the basis of its activity and for guiding the design of more potent inhibitors.

Elucidation of Catalytic Activity: The salicylaldehyde hydrazone scaffold is an excellent chelating ligand, capable of forming stable complexes with various transition metals. nih.govnih.gov These metal complexes themselves can possess unique biological or catalytic properties. Future studies should explore the synthesis of metal complexes with this compound and evaluate their potential as catalysts for organic transformations or as metallodrugs with novel mechanisms of action. researchgate.net For example, gallium(III) complexes of similar 5-bromosalicylaldehyde (B98134) hydrazones have demonstrated enhanced cytotoxic activity compared to the metal-free ligands. nih.gov

Integration with Advanced Delivery Systems and Nanotechnology

A significant challenge for many promising therapeutic compounds is poor solubility, low bioavailability, or lack of target specificity. Integrating this compound or its potent analogues into advanced drug delivery systems is an emerging paradigm to overcome these limitations.

Future directions in this area include:

pH-Responsive Drug Delivery: The hydrazone linkage is known to be stable at physiological pH (7.4) but hydrolyzes in acidic environments. nih.govdaneshyari.com This property can be exploited to create "smart" drug delivery systems that release their therapeutic cargo specifically in the acidic microenvironments of tumors, sites of inflammation, or within cellular compartments like endosomes and lysosomes. researchgate.netresearchgate.netresearchgate.net

Nanocarrier Formulation: this compound derivatives can be covalently attached via a hydrazone bond to various nanocarriers, such as polymers, micelles, liposomes, or inorganic nanoparticles. nih.govdaneshyari.com This approach can improve drug solubility, prolong circulation time, and enable passive or active targeting to diseased tissues. For example, doxorubicin (B1662922) has been successfully loaded into nanoscale covalent organic frameworks using a hydrazone linker for pH-triggered release. rsc.org

Nanoparticle Synthesis and Functionalization: The salicylaldehyde moiety itself is a useful precursor for synthesizing and capping coinage metal nanoparticles (e.g., gold, silver, copper). nih.gov This suggests a dual role for this compound derivatives, where they could act as both the reducing/capping agent for nanoparticle formation and as the therapeutic agent itself, leading to novel theranostic platforms.

The table below summarizes various nanotechnology-based delivery strategies applicable to hydrazone-containing compounds.

| Delivery System | Mechanism | Key Advantages | Relevant Findings |

| Polymeric Micelles | Self-assembly of amphiphilic polymers with the drug conjugated via a hydrazone linker. | Enhanced solubility, improved stability, pH-triggered drug release. | Pluronic P123 micelles with a double-hydrazone linked drug showed high drug loading and rapid release at pH 6.5. nih.gov |

| Liposomes | Encapsulation of the drug or conjugation to the liposome (B1194612) surface. | High biocompatibility, ability to carry both hydrophilic and hydrophobic drugs. | Hydrazone linkages have been widely employed in liposomal drug delivery vehicles. nih.gov |

| Inorganic Nanoparticles | Covalent attachment of the drug to the surface of silica, gold, or other nanoparticles. | Tunable size and surface properties, potential for multimodal imaging and therapy. | Salicylaldehyde derivatives are effective for synthesizing and passivating coinage metal nanoparticles. nih.gov |

| Covalent Organic Frameworks (COFs) | Loading of the drug into the porous framework via a pH-sensitive hydrazone bond. | High drug loading capacity, ordered porous structure, intelligent sustained-release. | Hydrazone-decorated COFs demonstrated a six-fold increase in drug release at pH 5.2 compared to pH 7.4. rsc.org |

Computational Design and Predictive Modeling for Novel Applications

The use of in silico methods is revolutionizing the process of drug discovery and materials science. Computational chemistry offers powerful tools to predict the properties of molecules like this compound and to guide experimental work, saving significant time and resources.

Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular structure of this compound and its derivatives, providing insights into their stability, electronic properties, and vibrational spectra. researchgate.netdaneshyari.com This information helps in understanding the molecule's reactivity and interpreting experimental data.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target receptor or enzyme active site. researchgate.net By docking virtual libraries of this compound analogues into the binding sites of known therapeutic targets (e.g., kinases, EGFR), researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. nih.gov

Predictive Modeling for ADME Properties: Computational tools can forecast a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. By evaluating factors like skin permeability and bioavailability in silico, researchers can pre-screen derivatives to identify candidates with more favorable drug-like properties before undertaking costly synthesis. researchgate.net

Interdisciplinary Research Opportunities

The potential applications of this compound and its derivatives are not confined to medicinal chemistry. Its versatile structure opens doors for a wide range of interdisciplinary research.

Emerging opportunities include:

Materials Science: The ability of the salicylaldehyde hydrazone scaffold to chelate metal ions can be exploited to create novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials could have interesting applications in catalysis, gas storage, or as chemical sensors.

Agrochemicals: Many compounds with potent biological activity against human pathogens or cancer cells also show activity as herbicides, fungicides, or insecticides. researchgate.net Screening this compound derivatives for agrochemical applications represents a valuable and underexplored avenue.

Chemical Probes and Sensors: The fluorescent properties of some hydrazone derivatives could be harnessed to develop chemical sensors for detecting specific metal ions or biomolecules.

The advancement in these areas will require close collaboration among synthetic chemists, pharmacologists, cell biologists, computational scientists, and material scientists to fully realize the vast potential of the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-2-hydroxybenzohydrazide and its derivatives?

Q. How is the purity and structural identity of this compound confirmed experimentally?

Methodological Answer: Purity is validated using melting point analysis, HPLC, and elemental analysis (C, H, N). Structural confirmation employs spectroscopic techniques:

- FT-IR : Peaks at ~1600 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching) confirm hydrazide formation .

- 1H/13C NMR : Aromatic protons (δ 6.8–8.0 ppm) and aldehyde-derived imine protons (δ ~8.5 ppm) are diagnostic .

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths/angles (e.g., C=N bond ~1.28 Å) and crystallographic parameters (space group, unit cell dimensions) .

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination of this compound derivatives, and how are they resolved?

Q. How do structural modifications (e.g., substituent variation) affect the catalytic activity of metal complexes derived from this compound?

Methodological Answer: Substituents influence ligand denticity, steric effects, and electron density at the metal center. For example:

- Electron-withdrawing groups (e.g., -Br) : Enhance Lewis acidity of metal centers (e.g., Mo(VI)), improving catalytic oxidation of olefins .

- Methoxy vs. hydroxy groups : Methoxy groups reduce ligand flexibility, stabilizing octahedral coordination geometries in MoO₂ complexes . Experimental validation : Compare turnover numbers (TON) and reaction rates for substituted ligands in catalytic cycles. For example, complexes with Br substituents show 20–30% higher TON in styrene epoxidation .

Q. How are contradictions in spectral or crystallographic data addressed during characterization?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts or unit cell parameters) require:

- Reanalysis : Verify sample purity (HPLC) and repeat data collection (e.g., re-measure unit cell dimensions with fresh crystals) .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian or ORCA software).

- Literature benchmarking : Cross-check with structurally analogous compounds (e.g., brominated benzohydrazides in the Cambridge Structural Database) .

Methodological Best Practices

- Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of hydrazide intermediates .

- Crystallization : Optimize solvent polarity (e.g., DMF/water mixtures) to grow diffraction-quality crystals .

- Safety : Handle brominated compounds in fume hoods; avoid skin contact (irritation risks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.